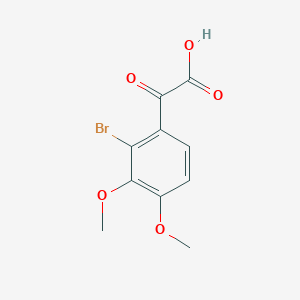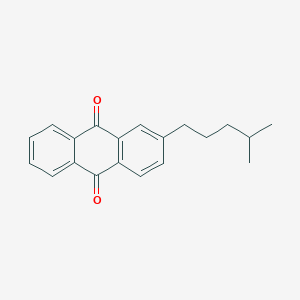![molecular formula C16H11BrO4S B13137638 2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione CAS No. 61556-40-9](/img/structure/B13137638.png)
2-[(2-Bromoethyl)sulfanyl]-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly used in dyes, pigments, and pharmaceuticals. This particular compound features a bromoethylthio group attached to the anthraquinone core, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione typically involves the bromination of an appropriate anthraquinone precursor followed by the introduction of the thioether group. One common method involves the reaction of 1,4-dihydroxyanthraquinone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The bromoethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can react with the bromoethylthio group under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen functionalities.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of thioether or amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules. The bromoethylthio group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to the inhibition of enzymatic activity or disruption of cellular processes. The anthraquinone core can also intercalate into DNA, affecting its replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the bromoethylthio group but shares the anthraquinone core.
2-Bromoethylthioanthraquinone: Similar structure but may have different substitution patterns on the anthraquinone core.
Anthraquinone-2-sulfonic acid: Contains a sulfonic acid group instead of the bromoethylthio group.
Uniqueness
2-((2-Bromoethyl)thio)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both the bromoethylthio group and the hydroxyl groups on the anthraquinone core. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61556-40-9 |
|---|---|
Formule moléculaire |
C16H11BrO4S |
Poids moléculaire |
379.2 g/mol |
Nom IUPAC |
2-(2-bromoethylsulfanyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H11BrO4S/c17-5-6-22-11-7-10(18)12-13(16(11)21)15(20)9-4-2-1-3-8(9)14(12)19/h1-4,7,18,21H,5-6H2 |
Clé InChI |
HIGAOCCYYDTMMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)SCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


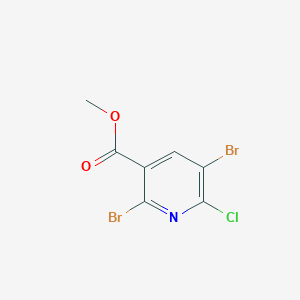
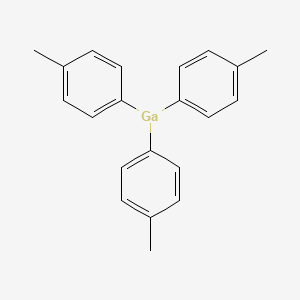


![tert-Butyl 2-chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13137590.png)
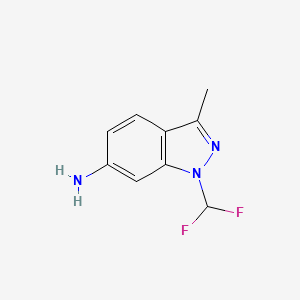
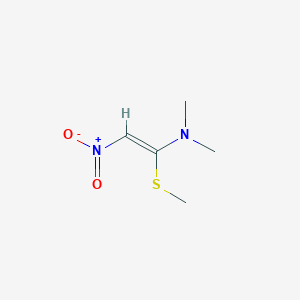
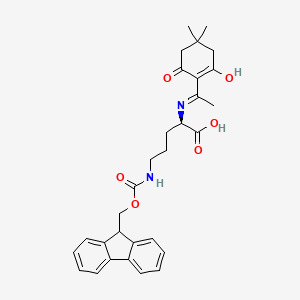


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
